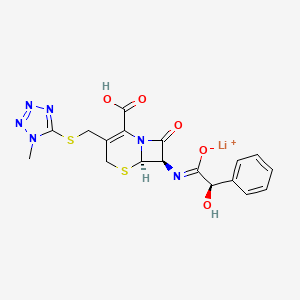

Cefamandole lithium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

lithium;(2R)-N-[(6R,7R)-2-carboxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]-2-hydroxy-2-phenylethanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O5S2.Li/c1-23-18(20-21-22-23)31-8-10-7-30-16-11(15(27)24(16)12(10)17(28)29)19-14(26)13(25)9-5-3-2-4-6-9;/h2-6,11,13,16,25H,7-8H2,1H3,(H,19,26)(H,28,29);/q;+1/p-1/t11-,13-,16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJXYASGGIMGRO-CFOLLTDRSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)N=C(C(C4=CC=CC=C4)O)[O-])SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)N=C([C@@H](C4=CC=CC=C4)O)[O-])SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17LiN6O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Cefamandole Lithium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefamandole, a second-generation cephalosporin antibiotic, exerts its bactericidal effects by inhibiting the synthesis of the bacterial cell wall. This guide provides a detailed examination of the molecular mechanisms underlying the action of cefamandole lithium, focusing on its interaction with penicillin-binding proteins (PBPs), the subsequent disruption of peptidoglycan synthesis, and the induction of cell lysis. This document synthesizes available quantitative data, outlines detailed experimental protocols for key assays, and presents visual diagrams of the relevant biochemical pathways and experimental workflows to offer a comprehensive resource for researchers in antimicrobial drug development.

Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The fundamental mechanism of action of cefamandole, like all β-lactam antibiotics, is the disruption of the final stages of peptidoglycan synthesis, an essential component of the bacterial cell wall. This process is primarily achieved through the covalent acylation of specific penicillin-binding proteins (PBPs) located within the bacterial cell wall.[1] PBPs are bacterial enzymes crucial for the assembly, maintenance, and regulation of the peptidoglycan layer.

By binding to these enzymes, cefamandole blocks their transpeptidase activity, which is responsible for the cross-linking of peptidoglycan chains. This inhibition leads to the formation of a weakened and defective cell wall that cannot withstand the internal osmotic pressure of the bacterial cell, ultimately resulting in cell lysis and death. It has also been suggested that cefamandole may interfere with an autolysin inhibitor, contributing to cell lysis mediated by bacterial cell wall autolytic enzymes.[1]

Interaction with Penicillin-Binding Proteins (PBPs)

The efficacy of cefamandole is directly related to its affinity for various PBPs in both Gram-positive and Gram-negative bacteria. While specific IC50 values for cefamandole against all PBPs in key pathogens are not extensively documented in publicly available literature, comparative studies provide insights into its binding profile.

In methicillin-resistant Staphylococcus aureus (MRSA), cefamandole has been shown to have a significantly greater affinity for PBP2a (also known as PBP2') than methicillin, a key factor in its activity against some MRSA strains.[2] PBP2a is the protein responsible for methicillin resistance and has a low affinity for many other β-lactam antibiotics.

The following table summarizes the known PBP binding affinities of various β-lactams, providing a comparative context for understanding cefamandole's potential targets.

| Antibiotic | Organism | PBP Target(s) | IC50 (µg/mL) | Reference |

| Ceftobiprole | S. aureus ATCC 29213 | PBP1 | ≤1 | [3] |

| PBP2 | ≤1 | [3] | ||

| PBP3 | ≤1 | [3] | ||

| PBP4 | ≤1 | [3] | ||

| Ceftriaxone | S. aureus ATCC 29213 | PBP1 | >50 | [3] |

| PBP2 | ≤1 | [3] | ||

| PBP3 | 20 | [3] | ||

| PBP4 | >50 | [3] | ||

| Doripenem | E. coli MC4100 | PBP1a | 0.06 | [4] |

| PBP1b | 0.06 | [4] | ||

| PBP2 | 0.008 | [4] | ||

| PBP3 | 0.07 | [4] | ||

| Imipenem | E. coli MC4100 | PBP1a | 0.03 | [4] |

| PBP1b | 0.02 | [4] | ||

| PBP2 | 0.008 | [4] | ||

| PBP3 | 0.2 | [4] | ||

| Ceftazidime | E. coli MC4100 | PBP1a | 0.2 | [4] |

| PBP1b | 0.2 | [4] | ||

| PBP2 | >32 | [4] | ||

| PBP3 | 0.07 | [4] | ||

| Aztreonam | E. coli MC4100 | PBP1a | >16 | [4] |

| PBP1b | >16 | [4] | ||

| PBP2 | >16 | [4] | ||

| PBP3 | ≤0.03 | [4] |

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The in vitro activity of cefamandole against a range of clinically relevant bacteria is summarized in the tables below. MIC values are a critical measure of an antibiotic's potency.

Table 1: Cefamandole MIC Values for Gram-Positive Bacteria

| Organism | Strain(s) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Staphylococcus aureus | Multiple clinical isolates | 0.1 - >128 | 0.4 | - | [5][6] |

| Methicillin-Resistant S. aureus (MRSA) | 2 isogenic pairs | 8 - 32 | - | - | [2] |

| Streptococci | Majority of isolates | - | 0.1 | - | [5] |

| Pneumococci | Majority of isolates | - | 0.1 | - | [5] |

Table 2: Cefamandole MIC Values for Gram-Negative Bacteria

| Organism | Strain(s) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Escherichia coli | 70% of isolates inhibited at 1.6 µg/mL | - | - | - | [5] |

| Klebsiella pneumoniae | 86% of isolates inhibited at 1.6 µg/mL | - | - | - | [5] |

| Proteus mirabilis | 88% of isolates inhibited at 1.6 µg/mL | - | - | - | [5] |

| Enterobacter aerogenes | Some strains inhibited at <25 µg/mL | - | - | - | [5] |

| Proteus vulgaris | Some strains inhibited at <25 µg/mL | - | - | - | [5] |

| Serratia marcescens | Some strains inhibited at <25 µg/mL | - | - | - | [5] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines a standardized method for determining the MIC of cefamandole.

Objective: To determine the lowest concentration of cefamandole that inhibits the visible growth of a bacterial isolate.

Materials:

-

This compound powder

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluents (e.g., saline or broth)

-

Multichannel pipette

-

Incubator (35°C ± 2°C)

-

Plate reader (optional, for automated reading)

Procedure:

-

Preparation of Cefamandole Stock Solution: Prepare a stock solution of this compound in a suitable sterile solvent (e.g., water or buffer) at a concentration of 1280 µg/mL.

-

Serial Dilutions:

-

Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

-

Add 100 µL of the cefamandole stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL). Discard 100 µL from the last well containing the antibiotic.

-

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of cefamandole at which there is no visible growth (turbidity) as detected by the naked eye or a plate reader. The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Competitive PBP Binding Assay with a Fluorescent Penicillin Derivative

This protocol describes a method to assess the binding affinity of cefamandole for bacterial PBPs by competing with a fluorescently labeled penicillin.

Objective: To determine the concentration of cefamandole required to inhibit 50% of the binding of a fluorescent penicillin derivative (e.g., Bocillin™ FL) to bacterial PBPs (IC50).

Materials:

-

This compound

-

Bacterial membrane preparation containing PBPs

-

Bocillin™ FL (fluorescent penicillin derivative)

-

Phosphate-buffered saline (PBS), pH 7.4

-

SDS-PAGE equipment (gels, running buffer, loading buffer)

-

Fluorescence gel scanner

-

Microcentrifuge tubes

Procedure:

-

Preparation of Bacterial Membranes:

-

Grow the bacterial strain of interest to the mid-logarithmic phase.

-

Harvest cells by centrifugation and wash with PBS.

-

Lyse the cells (e.g., by sonication or French press) and isolate the membrane fraction by ultracentrifugation.

-

Resuspend the membrane pellet in PBS and determine the protein concentration.

-

-

Competition Assay:

-

In microcentrifuge tubes, pre-incubate a fixed amount of the bacterial membrane preparation with increasing concentrations of cefamandole for 30 minutes at room temperature. Include a control sample with no cefamandole.

-

Add a fixed, sub-saturating concentration of Bocillin™ FL to each tube and incubate for an additional 10 minutes at room temperature to label the PBPs not bound by cefamandole.

-

-

SDS-PAGE and Visualization:

-

Stop the labeling reaction by adding SDS-PAGE loading buffer and heating the samples at 90°C for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

-

-

Data Analysis:

-

Quantify the fluorescence intensity of each PBP band in the different cefamandole concentration lanes.

-

Plot the percentage of Bocillin™ FL binding (relative to the no-cefamandole control) against the logarithm of the cefamandole concentration.

-

Determine the IC50 value, which is the concentration of cefamandole that results in a 50% reduction in the fluorescence signal for a specific PBP.

-

Visualizations

Signaling Pathway: Peptidoglycan Synthesis and Inhibition by Cefamandole

References

- 1. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Streptococcus pneumoniae D39 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The impact of penicillinase on cefamandole treatment and prophylaxis of experimental endocarditis due to methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binding of Ceftobiprole and Comparators to the Penicillin-Binding Proteins of Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Affinity of Doripenem and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cefamandole, a cephalosporin antibiotic with an unusually wide spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cefamandole: antimicrobial activity in vitro of a new cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

Cefamandole Lithium: A Technical Guide on its Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefamandole, a second-generation cephalosporin antibiotic, has been a subject of interest for its broad spectrum of activity against various bacterial pathogens. While the sodium salt and the nafate ester of cefamandole are more commonly known, the lithium salt of cefamandole presents unique characteristics, particularly concerning its stability. This technical guide provides an in-depth overview of the discovery, synthesis, and physicochemical and biological properties of cefamandole lithium. The document consolidates available data, presents experimental protocols, and offers a comparative perspective on its properties relative to other salt forms.

Introduction

Cefamandole is a semi-synthetic, broad-spectrum cephalosporin antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis.[3] While various forms of cefamandole have been developed for clinical use, including the prodrug cefamandole nafate, the lithium salt of cefamandole has been utilized in research settings, reportedly due to its enhanced stability.[4] This guide focuses specifically on the discovery, synthesis, and detailed properties of this compound, providing a valuable resource for researchers and drug development professionals.

Discovery and Rationale for Use

The development of various salt forms of active pharmaceutical ingredients (APIs) is a common strategy to optimize their physicochemical properties, such as solubility, stability, and bioavailability. While the exact timeline and initial discovery of this compound are not extensively documented in publicly available literature, its use in scientific research indicates a recognized need for a more stable form of cefamandole for experimental purposes. One key study highlights that the lithium salt of cefamandole was used in preference to the sodium salt because of its greater stability , with both salts reported to have equal antimicrobial activity .[4] This suggests that the primary driver for the use of this compound is to ensure the integrity and reliability of the compound in in-vitro assays and other experimental setups where chemical stability is paramount.

Synthesis of Cefamandole and its Lithium Salt

The synthesis of cefamandole generally originates from 7-aminocephalosporanic acid (7-ACA).[5] The process involves the acylation of the 7-amino group of the 7-ACA nucleus with a protected D-mandelic acid derivative.

General Synthesis of Cefamandole

A common route for cefamandole synthesis involves the following key steps:

-

Protection of D-mandelic acid: The hydroxyl group of D-mandelic acid is protected, for example, by forming an O-formyl or O-dichloroacetyl ester.

-

Activation of the protected mandelic acid: The protected mandelic acid is then activated to facilitate the acylation reaction.

-

Acylation of 7-amino-3-(1-methyltetrazol-5-yl)thiomethyl-3-cephem-4-carboxylic acid: The activated mandelic acid derivative is reacted with the cephalosporin nucleus to form the corresponding N-acylated product.

-

Deprotection: The protecting group on the mandeloyl side chain is removed to yield cefamandole.

Postulated Synthesis of this compound

The formation of the lithium salt would likely be the final step in the synthesis. This can be achieved by reacting the cefamandole free acid with a lithium source, such as lithium hydroxide or lithium carbonate, in a suitable solvent. The resulting this compound can then be isolated, for instance, by precipitation or lyophilization. A patent for preparing lithium salts of the general formula LiX describes reacting a lithium salt like lithium chloride or lithium sulfate with a sodium or potassium salt of the desired anion (NaX or KX) in a suitable solvent, followed by removal of the precipitated sodium or potassium salts.[6] This principle could potentially be adapted for the preparation of this compound.

A logical workflow for the synthesis is depicted below:

Physicochemical Properties

Detailed physicochemical data for this compound is sparse in the literature. However, some properties can be inferred or are available from chemical suppliers.

Table 1: Physicochemical Properties of Cefamandole and its Lithium Salt

| Property | Cefamandole | This compound |

| Molecular Formula | C₁₈H₁₈N₆O₅S₂[7] | C₁₈H₁₇LiN₆O₅S₂ |

| Molecular Weight | 462.5 g/mol [7] | 468.44 g/mol |

| CAS Number | 34444-01-4 | 58648-57-0 |

| Appearance | Solid[7] | Crystalline solid (postulated) |

| Solubility | 0.581 g/L in water[7] | Higher aqueous solubility than the free acid is expected. |

| Melting Point | 182-184 °C[7] | Not available |

| pKa (acidic) | 3.4[7] | Not applicable |

Stability

The primary reported advantage of this compound is its enhanced stability compared to other forms, particularly the sodium salt.[4] Stability is a critical parameter for pharmaceutical compounds, affecting shelf-life, formulation, and reliability in experimental settings.

While direct comparative stability studies with quantitative data for this compound versus cefamandole sodium are not detailed in the available search results, studies on cefamandole and its nafate ester provide some context for its degradation pathways. Cefamandole solutions have been shown to be stable for approximately five days at 24°C and 44 days at 5°C.[8] Frozen solutions of cefamandole nafate are stable for at least 26 weeks at -20°C.[9]

A stability-indicating assay, such as high-performance liquid chromatography (HPLC), is crucial for accurately determining the stability of this compound.[10] Such a method would separate the intact drug from its degradation products, allowing for a quantitative assessment of its stability under various stress conditions (e.g., pH, temperature, light).

Biological Activity

Cefamandole exhibits a broad spectrum of antibacterial activity. It is particularly effective against many Gram-positive cocci and a variety of Gram-negative bacilli.[1][11]

Mechanism of Action

Like other β-lactam antibiotics, cefamandole disrupts the synthesis of the bacterial cell wall. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This inhibition leads to a weakening of the cell wall and subsequent cell lysis.[3]

The signaling pathway can be visualized as follows:

Antibacterial Spectrum

Studies have demonstrated the in vitro efficacy of cefamandole against a range of clinical isolates. It is important to note that while one study specifically used this compound for its stability, it was stated that both the lithium and sodium salts have equal antimicrobial activity.[4] Therefore, the extensive data available for cefamandole's antibacterial spectrum can be considered representative of the lithium salt's activity.

Table 2: In Vitro Activity of Cefamandole Against Selected Bacterial Isolates

| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | 300 | 0.78 | 1.56 |

| Escherichia coli | 300 | 3.12 | 6.25 |

| Klebsiella pneumoniae | 300 | 1.56 | 6.25 |

| Proteus mirabilis | 300 | 0.78 | 1.56 |

| Enterobacter spp. | 100 | 6.25 | >100 |

| Haemophilus influenzae | 50 | ≤0.05 | 0.1 |

Note: Data is compiled from studies on cefamandole and is expected to be representative of this compound's activity.

Experimental Protocols

In Vitro Antimicrobial Susceptibility Testing

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound, based on standard methods.

Objective: To determine the in vitro susceptibility of bacterial isolates to this compound.

Materials:

-

This compound standard powder

-

Mueller-Hinton broth or agar

-

Bacterial isolates for testing

-

Sterile microtiter plates or petri dishes

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution:

-

Aseptically weigh a precise amount of this compound standard powder.

-

Dissolve it in a suitable sterile solvent (e.g., sterile distilled water or an appropriate buffer) to a known concentration (e.g., 1000 µg/mL).

-

Further dilutions are made to achieve the desired concentration range for testing.

-

-

Inoculum Preparation:

-

Select well-isolated colonies of the test bacteria from an 18- to 24-hour agar plate.

-

Suspend the colonies in sterile broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells or on the agar plate.

-

-

MIC Determination (Broth Microdilution Method):

-

Dispense the appropriate dilutions of this compound into the wells of a microtiter plate.

-

Add the standardized bacterial inoculum to each well.

-

Include positive (inoculum without antibiotic) and negative (broth only) controls.

-

Incubate the plates at 35-37°C for 16-20 hours.

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

An experimental workflow for determining the MIC is as follows:

High-Performance Liquid Chromatography (HPLC) for Quantification

The following is a representative HPLC method for the quantification of cefamandole, which can be adapted for this compound.[10]

Instrumentation:

-

High-performance liquid chromatograph with a UV detector

-

Reversed-phase C18 column

Mobile Phase:

-

A mixture of methanol and an aqueous solution (e.g., 31:69 by volume) containing a buffer (e.g., phosphoric acid), a salt (e.g., sodium sulfate), and a modifying agent (e.g., triethylamine), adjusted to a specific pH (e.g., 6.0).

Procedure:

-

Sample Preparation:

-

Serum: Deproteinize with acetonitrile, followed by extraction with a solvent like dichloromethane.

-

Urine: Dilute appropriately with the mobile phase.

-

Dialysis fluid: Direct injection may be possible.

-

-

Chromatographic Conditions:

-

Set the flow rate and column temperature.

-

Set the UV detector to the appropriate wavelength for cefamandole.

-

-

Quantification:

-

Inject the prepared samples and standards onto the HPLC system.

-

Quantify the cefamandole concentration by comparing the peak area of the sample to a standard curve generated from known concentrations of this compound.

-

Conclusion

This compound, while not as commonly cited as its sodium or nafate counterparts, holds significance in the research and development of this second-generation cephalosporin. Its primary advantage lies in its enhanced stability, making it a reliable standard for in vitro studies and analytical method development. Although a specific, detailed synthesis protocol is not widely published, it can be reasonably inferred from established cephalosporin chemistry. The biological activity of this compound is considered equivalent to that of other cefamandole salts, and thus the extensive body of research on the antimicrobial spectrum of cefamandole is applicable. This technical guide consolidates the available information on this compound, providing a foundation for further research and application in the field of antibiotic development. Further studies are warranted to fully characterize its physicochemical properties and to perform direct, quantitative comparisons of its stability against other salt forms.

References

- 1. Antibacterial activity of cefamandole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. toku-e.com [toku-e.com]

- 4. In Vitro Studies of Cefamandole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cefamandole---a review of chemistry and microbiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US6555078B1 - Method of preparing lithium salts - Google Patents [patents.google.com]

- 7. Cefamandole | C18H18N6O5S2 | CID 456255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Stability of cefamandole nafate and cefoxitin sodium solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stability of frozen solutions of cefamandole nafate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cefamandole: antimicrobial activity in vitro of a new cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

Cefamandole lithium solubility and stability

An In-depth Technical Guide to the Solubility and Stability of Cefamandole Lithium

Introduction

Cefamandole is a second-generation, broad-spectrum cephalosporin antibiotic effective against a range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which prevents the final transpeptidation step of peptidoglycan synthesis.[1] Cefamandole is often administered parenterally as its prodrug, cefamandole nafate, which is rapidly hydrolyzed in vivo to the active cefamandole molecule.[2][3] This guide focuses on the core physicochemical properties of the active compound, specifically in its this compound salt form, addressing its solubility and stability characteristics, which are critical for its formulation, storage, and therapeutic efficacy.

It is important to note that the majority of published stability data has been generated from studies on cefamandole nafate. As this compound rapidly converts to cefamandole in solution, the stability data for the resulting cefamandole is presented herein as representative of the active molecule's behavior.

Solubility of this compound

Quantitative solubility data for this compound is limited in publicly available literature. However, information can be inferred from laboratory protocols and databases. The preparation of a 10 g/L aqueous standard of this compound for analytical purposes suggests that its solubility in water is at least 10 mg/mL.[4] Another database lists the aqueous solubility of cefamandole (form unspecified) as significantly lower.[1]

Table 1: Reported Aqueous Solubility of Cefamandole

| Compound Form | Solvent | Reported Solubility | Source(s) |

| This compound | Water | ≥ 10 mg/mL | [4] |

| Cefamandole (unspecified) | Water | 0.581 mg/mL | [1] |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

A standard and widely accepted method for determining equilibrium solubility is the shake-flask method. The following protocol outlines the general procedure.

-

Preparation: An excess amount of this compound powder is added to a series of vials containing a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, ethanol).

-

Equilibration: The vials are sealed and agitated in a constant temperature water bath or shaker (e.g., at 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, the solutions are allowed to stand to permit the settling of undissolved solids. An aliquot of the supernatant is carefully withdrawn and filtered through a non-adsorptive syringe filter (e.g., 0.22 µm PVDF) to remove any suspended particles.

-

Quantification: The filtrate is then diluted appropriately with a suitable solvent. The concentration of cefamandole in the diluted sample is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is calculated from the measured concentration and the dilution factor, and it is typically expressed in mg/mL or mol/L.

Stability of Cefamandole

The primary degradation pathway for cefamandole, like other β-lactam antibiotics, is the hydrolysis of the β-lactam ring, which results in the loss of antibacterial activity.[5] The stability of cefamandole in aqueous solution is highly dependent on factors such as pH, temperature, and the composition of the solution.

Effect of Temperature and Solution Composition

Studies on reconstituted solutions of cefamandole nafate provide key insights into the stability of the active cefamandole molecule. In general, cefamandole solutions are significantly more stable at refrigerated temperatures compared to room temperature.

Table 2: Stability of Cefamandole in Various Intravenous Solutions

| Concentration & Solution | Storage Temperature | Stability Period (Time to retain >90% potency) | Source(s) |

| 2% Cefamandole in 0.9% NaCl or 5% Dextrose | 24°C | Approximately 5 days | [2] |

| 2% Cefamandole in 0.9% NaCl or 5% Dextrose | 5°C | Approximately 44 days | [2] |

| Not specified | -20°C | At least 26 weeks (in glass or PVC) | [4] |

Effect of pH

The pH of the aqueous environment is a critical determinant of cefamandole's stability. The degradation of the molecule is subject to specific acid-base catalysis.[5] Studies on cefamandole nafate have established that the molecule exhibits its greatest stability in the pH range of 3.5 to 5.[5] Outside of this range, degradation is catalyzed by both hydrogen (acidic conditions) and hydroxide ions (alkaline conditions).[5] The degradation process consistently follows first-order reaction kinetics.[5][6]

Experimental Protocol: HPLC Method for Stability Testing

The following protocol details a representative HPLC method for quantifying cefamandole concentration in stability studies. This method is synthesized from procedures described for the analysis of cefamandole in pharmaceutical and biological samples.[4][6][7]

-

Chromatographic System:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

-

Column: A reversed-phase C18 or C8 column (e.g., 25 cm x 4.6 mm, 5 µm particle size).

-

Guard Column: A compatible guard column is recommended to protect the analytical column.

-

-

Mobile Phase Preparation:

-

A common mobile phase consists of a mixture of an organic solvent and an aqueous buffer. An example is Methanol:Aqueous Buffer (e.g., 35:65 v/v).[6]

-

The aqueous buffer may contain agents to control pH and improve peak shape, such as phosphoric acid and triethylamine, adjusted to a final pH (e.g., pH 2.5 or 6.0).[4][6]

-

The mobile phase should be filtered through a 0.45 µm filter and degassed prior to use.

-

-

Chromatographic Conditions:

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled (e.g., 30°C).

-

Detection: UV detection at a wavelength of 254 nm.

-

-

Sample Preparation:

-

Stability Samples: Samples from the stability study (stored under various conditions) are collected at specified time points.

-

Dilution: Samples are diluted with the mobile phase or a suitable diluent to fall within the concentration range of the calibration curve.

-

-

Calibration and Quantification:

-

Standard Solutions: A series of standard solutions of this compound of known concentrations are prepared.

-

Calibration Curve: The standard solutions are injected into the HPLC system, and a calibration curve is generated by plotting the peak area against the concentration.

-

Quantification: The concentration of cefamandole in the stability samples is determined by interpolating their peak areas from the calibration curve. The percentage of the initial concentration remaining at each time point is then calculated.

-

Visualizations

Degradation Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the primary degradation pathway of cefamandole and a typical experimental workflow for its stability analysis.

Caption: Primary degradation pathway of cefamandole via hydrolysis of the β-lactam ring.

Caption: Experimental workflow for a typical HPLC-based stability study of cefamandole.

References

- 1. Cefamandole | C18H18N6O5S2 | CID 456255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hydrolysis of cefamandole nafate to cefamandole in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Cefamandole Nafate? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. bibliotekanauki.pl [bibliotekanauki.pl]

- 6. Kinetics of cefamandole nafate degradation in solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of cefamandole and cefamandole nafate in human plasma and urine by high-performance liquid chromatography with column switching - PubMed [pubmed.ncbi.nlm.nih.gov]

Cefamandole Lithium: A Comprehensive Technical Guide to its Antibacterial Spectrum

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the antibacterial spectrum of cefamandole lithium. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations of key molecular interactions.

Introduction to Cefamandole

Cefamandole is a second-generation cephalosporin antibiotic with a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria.[1][2][3] It is often used in its prodrug form, cefamandole nafate, which is rapidly hydrolyzed in the body to the active cefamandole molecule.[4] The antibacterial activity of this compound is considered equivalent to that of other forms of the active drug. Its bactericidal action is achieved through the inhibition of bacterial cell wall synthesis, a mechanism common to beta-lactam antibiotics.

Antibacterial Spectrum of this compound

The in vitro activity of cefamandole has been extensively studied against a wide range of clinical isolates. The following tables summarize the minimum inhibitory concentration (MIC) data for cefamandole against key Gram-positive and Gram-negative bacteria. MIC values, including MIC₅₀ and MIC₉₀ (the concentrations required to inhibit 50% and 90% of isolates, respectively), are crucial for understanding the potency and spectrum of an antimicrobial agent.

Data Presentation: Cefamandole MIC Values

Table 1: In Vitro Activity of Cefamandole against Gram-Positive Bacteria

| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | 540 | 0.1 - 1.6 | 0.4 | 0.4 |

| Staphylococcus aureus (Penicillin-resistant) | - | - | - | - |

| Streptococcus pyogenes | - | ≤0.1 | - | - |

| Streptococcus pneumoniae | - | ≤0.1 | - | - |

| Enterococcus faecalis | - | 12.5 - 25 | - | - |

Table 2: In Vitro Activity of Cefamandole against Gram-Negative Bacteria

| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | - | 0.08 - 100 | 1.6 | 6.2 |

| Klebsiella pneumoniae | - | 0.8 - 12.5 | 1.6 | 1.6 |

| Proteus mirabilis | - | - | 1.6 | 1.6 |

| Enterobacter cloacae | 10 | 1 - 8 (agar dilution) | - | - |

| Haemophilus influenzae (non-β-lactamase producing) | 75 | ≤2 | - | 0.2 |

| Haemophilus influenzae (β-lactamase producing) | 25 | 2 - ≥128 | - | 5.0 |

Note: MIC values can be influenced by the testing methodology, inoculum size, and the specific strains tested.[1]

Mechanism of Action

Cefamandole, like other beta-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is mediated through its interaction with Penicillin-Binding Proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.

The key steps in the mechanism of action are:

-

Binding to PBPs: Cefamandole binds to the active site of PBPs.

-

Acylation: The beta-lactam ring of cefamandole is opened, and a covalent acyl-enzyme intermediate is formed with a serine residue in the PBP active site.

-

Inhibition of Transpeptidation: This acylation inactivates the PBP, preventing it from catalyzing the cross-linking of peptidoglycan chains.

-

Cell Wall Weakening and Lysis: The inhibition of peptidoglycan synthesis leads to a weakened cell wall, making the bacterium susceptible to osmotic pressure and ultimately causing cell lysis and death.

Caption: Cefamandole inhibits bacterial cell wall synthesis by binding to PBPs.

Mechanisms of Resistance

Bacterial resistance to cefamandole, as with other beta-lactam antibiotics, is a significant clinical concern. The primary mechanism of resistance is the production of beta-lactamase enzymes.

-

Beta-Lactamase Production: These enzymes hydrolyze the amide bond in the beta-lactam ring of cefamandole, rendering the antibiotic inactive. The hydrolyzed molecule can no longer bind effectively to PBPs.

Caption: Beta-lactamase enzymes inactivate cefamandole by hydrolyzing its beta-lactam ring.

Experimental Protocols

The determination of the antibacterial spectrum of cefamandole relies on standardized in vitro susceptibility testing methods. The broth microdilution method is a commonly used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

Detailed Methodology: Broth Microdilution for Cefamandole MIC Determination

This protocol is a generalized procedure and should be adapted based on specific laboratory and regulatory guidelines, such as those provided by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Cefamandole Stock Solution:

-

Aseptically prepare a stock solution of this compound of a known concentration in a suitable sterile solvent.

-

-

Preparation of Microdilution Plates:

-

Using a 96-well microtiter plate, perform serial twofold dilutions of the cefamandole stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

-

Include a growth control well (broth only, no antibiotic) and a sterility control well (broth only, no bacteria).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture of the test bacterium on an appropriate agar plate, select several colonies and suspend them in a sterile broth or saline.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Inoculation:

-

Inoculate each well (except the sterility control) of the microtiter plate with the prepared bacterial inoculum.

-

-

Incubation:

-

Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation of Results:

-

After incubation, visually inspect the wells for bacterial growth (turbidity).

-

The MIC is the lowest concentration of cefamandole that completely inhibits visible growth of the organism.

-

Caption: Workflow for determining the MIC of cefamandole using broth microdilution.

Conclusion

This compound remains a significant second-generation cephalosporin with a well-defined antibacterial spectrum. This guide provides essential data and methodologies for researchers and drug development professionals. A thorough understanding of its in vitro activity, mechanism of action, and resistance pathways is critical for its appropriate use in research and for the development of new antimicrobial strategies. Continuous surveillance of susceptibility patterns is necessary to monitor for the emergence of resistance.

References

- 1. Antibacterial activity of cefamandole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cefamandole: Antimicrobial Activity In Vitro of a New Cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cefamandole: antimicrobial activity in vitro of a new cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. toku-e.com [toku-e.com]

In Vitro Activity of Cefamandole Lithium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Cefamandole lithium, a second-generation cephalosporin antibiotic. Cefamandole is recognized for its broad spectrum of activity against a variety of bacterial pathogens. This document synthesizes key data on its antimicrobial potency, details the experimental methodologies used for its evaluation, and illustrates its mechanism of action and experimental workflows.

Core Mechanism of Action

Cefamandole exerts its bactericidal effects by inhibiting the synthesis of the bacterial cell wall.[1][2] Like other β-lactam antibiotics, its primary target is a group of enzymes known as penicillin-binding proteins (PBPs).[1][2] These enzymes are crucial for the final stages of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall. By binding to and inactivating these PBPs, Cefamandole disrupts the cross-linking of peptidoglycan chains. This interference leads to a compromised and weakened cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.[2] Cefamandole has demonstrated stability against hydrolysis by some β-lactamases produced by certain bacteria, contributing to its effectiveness against resistant strains.[3][4]

Caption: Mechanism of action of this compound.

In Vitro Antimicrobial Activity

The in vitro potency of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC data for Cefamandole against a range of clinically relevant bacteria.

Gram-Positive Aerobes

Cefamandole demonstrates significant activity against many Gram-positive cocci, with the notable exception of Enterococcus faecalis.[5][6] It is also effective against penicillin G-resistant strains of Staphylococcus aureus.[5][6]

| Organism | No. of Strains | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Staphylococcus aureus | - | - | - | 0.4 | [4] |

| Streptococcus pyogenes | - | - | - | - | [7] |

| Diplococcus pneumoniae | - | - | 0.1 | - | [4] |

Note: Specific quantitative ranges were not available in all cited sources, but susceptibility was noted.

Gram-Negative Aerobes

A key feature of Cefamandole is its enhanced activity against a variety of Gram-negative bacilli compared to first-generation cephalosporins.[7] It is particularly active against Haemophilus influenzae, Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.[4] Notably, it also shows activity against indole-positive Proteus species and Enterobacter species, which are often resistant to other cephalosporins.[7][8][9]

| Organism | No. of Strains | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Escherichia coli | - | - | - | 1.6 | |

| Klebsiella pneumoniae | - | - | - | 1.6 | [4] |

| Proteus mirabilis | - | - | - | 1.6 | [4] |

| Indole-positive Proteus spp. | - | All strains inhibited by 6.3 µg/mL | - | - | |

| Enterobacter spp. | - | 88% inhibited by 25 µg/mL | - | - | [8] |

| Haemophilus influenzae (non-β-lactamase) | 75 | ≤2 | - | - | [10] |

| Haemophilus influenzae (β-lactamase) | 25 | 2 to ≥128 | - | 5.0 | [10][11] |

Anaerobic Bacteria

Cefamandole's activity against anaerobic bacteria is more variable. While many anaerobes are inhibited by relatively low concentrations, its activity against Bacteroides fragilis is notably less than that of cefoxitin, with a median MIC of approximately 32 µg/mL.[7][12]

| Organism | No. of Strains | MIC Range (µg/mL) | Median MIC (µg/mL) | Reference |

| Bacteroides fragilis | - | - | 32 | [7][12] |

Experimental Protocols

The determination of Cefamandole's in vitro activity relies on standardized antimicrobial susceptibility testing methods. The most commonly cited protocols are the agar dilution and broth dilution methods.

Agar Dilution Method

The agar dilution method is a reference standard for determining MICs. The lithium salt of Cefamandole is often used in these assays due to its greater stability, with the acknowledgment that both lithium and sodium salts possess equal antimicrobial activity.[13]

-

Preparation of Antibiotic Plates : A series of agar plates (e.g., Heart Infusion Agar or Mueller-Hinton Agar) are prepared, each containing a specific, twofold serial dilution of this compound.[13]

-

Inoculum Preparation : Bacterial isolates are cultured overnight in a suitable broth medium (e.g., Heart Infusion Broth). The culture is then diluted to achieve a standardized concentration, typically around 10^5 colony-forming units (CFU) per spot.[13]

-

Inoculation : A small, standardized volume of the bacterial suspension is inoculated onto the surface of each antibiotic-containing agar plate, often using a Steers replicator.[13]

-

Incubation : The plates are incubated under appropriate atmospheric conditions (e.g., aerobically at 37°C) for 18-24 hours.[13]

-

MIC Determination : The MIC is recorded as the lowest concentration of Cefamandole that completely inhibits the visible growth of the organism on the agar surface.[13]

Caption: Agar Dilution Method for MIC Determination.

Broth Dilution Method

The broth dilution method, performed in either macro-tubes or microtiter plates, is another standard procedure for MIC determination.

-

Preparation of Antibiotic Dilutions : Twofold serial dilutions of Cefamandole are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a series of tubes or microtiter wells.

-

Inoculum Preparation : A standardized bacterial suspension is prepared to a final concentration of approximately 5 x 10^5 CFU/mL in the broth.

-

Inoculation : The prepared inoculum is added to each tube or well containing the antibiotic dilutions.

-

Incubation : The tubes or plates are incubated at 35-37°C for 16-20 hours.

-

MIC Determination : The MIC is the lowest concentration of Cefamandole that shows no visible turbidity or growth.

Factors Affecting In Vitro Activity

It is important to note that the in vitro activity of Cefamandole can be influenced by experimental conditions. A significant "inoculum effect" has been observed, where the MIC increases with a larger initial bacterial inoculum.[5][6][14] This effect is particularly pronounced with strains of Enterobacter, Serratia, and indole-positive Proteus species.[4] The type of growth medium used can also have a variable impact on the measured MIC, depending on the specific bacterial strain being tested.[4]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Cefamandole Nafate? [synapse.patsnap.com]

- 3. [Activity of cefamandole against enterobacteria resistant to cephalosporins (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cefamandole, a cephalosporin antibiotic with an unusually wide spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cefamandole: antimicrobial activity in vitro of a new cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibacterial activity of cefamandole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activity of Cefamandole and Other Cephalosporins Against Aerobic and Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Activity and Pharmacokinetics in Patients of Cefamandole, a New Cephalosporin Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cefamandole in the treatment of infections due to Enterobacter and indole-positive Proteus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. In vitro activity of second and third generation cephalosporins against ampicillin susceptible and resistant haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. journals.asm.org [journals.asm.org]

- 14. The role of cefamandole in the treatment of Haemophilus influenzae infections in infants and children - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Cefamandole Lithium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefamandole is a second-generation cephalosporin antibiotic renowned for its broad spectrum of activity against a variety of bacterial pathogens. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of cefamandole, with a focus on its lithium salt formulation. Cefamandole is often administered parenterally as its prodrug, cefamandole nafate, which undergoes rapid in vivo hydrolysis to the active cefamandole moiety. Understanding the intricate interplay between the drug's concentration in the body over time and its antimicrobial effect is paramount for optimizing dosing regimens and ensuring therapeutic success. This document delves into the absorption, distribution, metabolism, and excretion (ADME) of cefamandole, its mechanism of action at the molecular level, and its in vitro activity against key clinical isolates. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers and professionals in the field of drug development.

Pharmacokinetics of Cefamandole

The pharmacokinetic profile of cefamandole has been extensively studied in both human and animal models. Following parenteral administration, cefamandole is rapidly distributed throughout the body, achieving therapeutic concentrations in various tissues and fluids.

Absorption and Distribution

Cefamandole is typically administered via intramuscular (IM) or intravenous (IV) injection. After IM administration of a 1-gram dose, mean peak serum concentrations of approximately 20 µg/mL are reached within 30 to 120 minutes.[1][2] Intravenous infusion of a 1-gram dose results in higher peak serum levels, ranging from 68 to 147 µg/mL, depending on the infusion period.[1] The apparent volume of distribution for cefamandole ranges from 12.4 to 17.9 L/1.73 m².[1] Cefamandole exhibits moderate protein binding, with approximately 70-75% of the drug bound to plasma proteins.[1][3]

Metabolism and Excretion

Cefamandole is not significantly metabolized in the body. The primary route of elimination is renal excretion, with 65% to 85% of the administered dose being excreted unchanged in the urine within 8 hours.[2] This rapid renal clearance results in high urinary concentrations of the active drug. The elimination half-life of cefamandole is relatively short, ranging from 30 to 60 minutes after IV administration and approximately 60 minutes following IM injection.[3] Probenecid can be co-administered to slow tubular excretion, thereby increasing and prolonging serum concentrations of cefamandole.[2]

Pharmacokinetic Parameters in Humans

The following table summarizes key pharmacokinetic parameters of cefamandole in healthy adult humans with normal renal function.

| Parameter | Value | Route of Administration | Reference(s) |

| Peak Serum Concentration (Cmax) | ~20 µg/mL | 1 g IM | [1][2] |

| 68 - 147 µg/mL | 1 g IV | [1] | |

| Time to Peak Concentration (Tmax) | 0.5 - 2 hours | IM | [2] |

| Elimination Half-life (t½) | ~60 minutes | IM | [3] |

| 30 - 60 minutes | IV | [3] | |

| Volume of Distribution (Vd) | 12.4 - 17.9 L/1.73 m² | IV | [1] |

| Protein Binding | 70 - 75% | - | [1][3] |

| Renal Clearance | 210 - 300 mL/min/1.73 m² | IV | [1] |

| Urinary Excretion (6-8 hours) | 65 - 85% | Parenteral | [2] |

Pharmacodynamics of Cefamandole

The bactericidal activity of cefamandole is attributed to its ability to interfere with the synthesis of the bacterial cell wall.

Mechanism of Action

As a beta-lactam antibiotic, cefamandole's primary mechanism of action involves the inhibition of penicillin-binding proteins (PBPs). PBPs are essential enzymes responsible for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall that provides structural integrity. By binding to and inactivating these enzymes, cefamandole disrupts the cross-linking of peptidoglycan chains. This interference with cell wall synthesis leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.[4]

The inhibition of PBPs by cefamandole can also trigger a cascade of downstream events. This includes the activation of autolysins, which are bacterial enzymes that degrade peptidoglycan. The uncontrolled activity of autolysins further contributes to the breakdown of the cell wall and bacterial lysis.[5][6][7] Furthermore, the disruption of cell wall integrity induces a cell envelope stress response in bacteria, a complex signaling network aimed at mitigating cell wall damage.[8]

References

- 1. Modelling concentrations of antimicrobial drugs: comparative pharmacokinetics of cephalosporin antimicrobials and accuracy of allometric scaling in food-producing and companion animals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of the pharmacokinetics of cefamandole and other cephalosporin compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Fly on the Wall: How Stress Response Systems Can Sense and Respond to Damage to Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. itmedicalteam.pl [itmedicalteam.pl]

- 6. itmedicalteam.pl [itmedicalteam.pl]

- 7. researchgate.net [researchgate.net]

- 8. Bacterial stress response - Wikipedia [en.wikipedia.org]

Cefamandole Lithium: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cefamandole lithium, a second-generation cephalosporin antibiotic. It covers its chemical properties, mechanism of action, and relevant experimental protocols, designed for professionals in research and drug development.

Core Chemical and Physical Data

This compound is the lithium salt of Cefamandole, a broad-spectrum beta-lactam antibiotic. Key quantitative data are summarized below.

| Property | Value | Citations |

| CAS Number | 58648-57-0 | [1][2][3] |

| Molecular Weight | ~468.44 g/mol | [2][4] |

| Molecular Formula | C18H17LiN6O5S2 | [1] |

Mechanism of Action

Cefamandole exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5] Like other beta-lactam antibiotics, its primary target is a group of enzymes known as penicillin-binding proteins (PBPs).[6][7] These enzymes are crucial for the final steps of peptidoglycan synthesis, a major component of the bacterial cell wall.[5]

By binding to the active site of PBPs, Cefamandole blocks their transpeptidase activity, which is responsible for cross-linking the peptide chains of the peptidoglycan strands.[5] This inhibition disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.[5]

Bacterial Resistance to Cefamandole

The emergence of bacterial resistance to Cefamandole is a significant clinical concern. The primary mechanisms of resistance include:

-

Production of β-lactamases: These enzymes hydrolyze the β-lactam ring of Cefamandole, rendering the antibiotic inactive.[8]

-

Alteration of Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the binding affinity of Cefamandole to its target, thereby diminishing its inhibitory effect.[5]

Experimental Protocols: Antimicrobial Susceptibility Testing

Determining the susceptibility of bacterial strains to Cefamandole is crucial for both clinical and research purposes. Standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), are recommended.[9]

Disk Diffusion Method (Kirby-Bauer Test)

This method provides a qualitative assessment of antimicrobial susceptibility.

Methodology:

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared in a sterile broth to match a 0.5 McFarland turbidity standard.

-

Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

-

Disk Application: A paper disk impregnated with a standard concentration of Cefamandole (e.g., 30 µg) is placed on the agar surface.[9]

-

Incubation: The plate is incubated at a specified temperature (typically 35°C) for 16-24 hours.

-

Result Interpretation: The diameter of the zone of inhibition (the area around the disk where bacterial growth is prevented) is measured. This diameter is compared to established breakpoints to classify the organism as susceptible, intermediate, or resistant.

Broth Dilution Method

This method yields a quantitative measure of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Methodology:

-

Preparation of Antibiotic Dilutions: A series of twofold dilutions of Cefamandole are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in tubes or microtiter plate wells.

-

Inoculation: Each tube or well is inoculated with a standardized concentration of the test bacterium.

-

Incubation: The tubes or plates are incubated under the same conditions as the disk diffusion test.

-

Result Interpretation: The MIC is determined as the lowest concentration of Cefamandole at which there is no visible bacterial growth.

References

- 1. Page loading... [wap.guidechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | 58648-57-0 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. What is the mechanism of Cefamandole Nafate? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Cefamandole | C18H18N6O5S2 | CID 456255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Resistance to cefamandole: a collaborative study of emerging clinical problems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial susceptibility testing [bio-protocol.org]

The Biological Effects of Cefamandole Lithium on Microorganisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefamandole, a second-generation cephalosporin antibiotic, has been a subject of significant research due to its broad spectrum of activity against a variety of bacterial pathogens. This technical guide provides an in-depth overview of the biological effects of Cefamandole, with a focus on its lithium salt formulation. We will delve into its mechanism of action, antimicrobial spectrum, and the molecular underpinnings of resistance. This document also outlines detailed experimental protocols for assessing its antimicrobial activity and visualizes key biological pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals. While the primary focus is on the Cefamandole moiety, which is the active antimicrobial agent, we will also address the context of its lithium salt formulation.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefamandole, like all β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3][4][5] The primary target of Cefamandole is a group of bacterial enzymes known as penicillin-binding proteins (PBPs).[1][2][3][4][5]

The process unfolds as follows:

-

Binding to Penicillin-Binding Proteins (PBPs): Cefamandole's β-lactam ring has a structural similarity to the D-Ala-D-Ala moiety of the peptidoglycan precursors.[1] This mimicry allows it to bind to the active site of PBPs.

-

Inhibition of Transpeptidation: The binding of Cefamandole to PBPs acylates the enzyme, rendering it inactive. This inactivation prevents the final and crucial step of peptidoglycan synthesis: the transpeptidation reaction that cross-links the peptide side chains of the glycan strands.[1]

-

Cell Wall Destabilization and Lysis: The inhibition of peptidoglycan cross-linking weakens the bacterial cell wall. As the bacterium continues to grow and divide, the compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and death.[2][5]

Recent research suggests that the action of β-lactams is not merely a passive inhibition but induces a toxic malfunctioning of the cell wall synthesis machinery, creating a futile cycle of synthesis and degradation that depletes cellular resources.

Signaling Pathway of Cefamandole's Action

The following diagram illustrates the bacterial peptidoglycan synthesis pathway and the point of inhibition by Cefamandole.

Caption: Inhibition of bacterial cell wall synthesis by Cefamandole.

Antimicrobial Spectrum of Cefamandole

Cefamandole exhibits a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria.[6][7]

Gram-Positive Aerobes: Cefamandole is highly active against many Gram-positive cocci. This includes:

-

Staphylococcus aureus (including penicillin G-resistant strains). However, its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) is questionable and should not be relied upon for treatment.

-

Streptococcus pneumoniae

-

Streptococcus pyogenes (Group A Streptococcus)

-

Other beta-hemolytic streptococci

It is generally not effective against Enterococcus faecalis.

Gram-Negative Aerobes: Cefamandole demonstrates enhanced activity against many Gram-negative bacilli compared to first-generation cephalosporins. Susceptible organisms include:

-

Haemophilus influenzae (including some ampicillin-resistant strains).

-

Escherichia coli

-

Klebsiella pneumoniae

-

Proteus mirabilis

-

Enterobacter species (though resistance can emerge).[8]

-

Salmonella species.[7]

Pseudomonas aeruginosa is typically resistant to Cefamandole.[6][7]

Quantitative Antimicrobial Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Cefamandole against various clinically relevant microorganisms. MIC is defined as the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.

Table 1: Cefamandole MIC Distribution for Gram-Positive Cocci

| Microorganism | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus (Methicillin-susceptible) | 0.5 | 1 | 0.12 - 4 |

| Streptococcus pneumoniae (Penicillin-susceptible) | 0.06 | 0.12 | 0.015 - 0.12 |

| Streptococcus pneumoniae (Penicillin-intermediate) | 0.25 | 0.25 | ≤0.12 - 0.5 |

| Streptococcus pneumoniae (Penicillin-resistant) | - | - | 0.2 - ≥2 |

| Streptococcus pyogenes | ≤0.03 | 0.06 | ≤0.03 - 0.12 |

Table 2: Cefamandole MIC Distribution for Gram-Negative Bacilli

| Microorganism | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Escherichia coli | 1 | 4 | 0.25 - >128 |

| Klebsiella pneumoniae | 1 | 8 | 0.25 - >128 |

| Proteus mirabilis | 0.5 | 2 | 0.12 - 16 |

| Enterobacter cloacae | 2 | 32 | 0.5 - >128 |

| Haemophilus influenzae (β-lactamase negative) | 0.5 | 1 | 0.12 - 4 |

| Haemophilus influenzae (β-lactamase positive) | 1 | 2 | 0.25 - 8 |

Note: MIC values can vary depending on the testing methodology, geographical location, and the specific strains tested.

Mechanisms of Microbial Resistance to Cefamandole

Bacterial resistance to Cefamandole can emerge through several mechanisms:

-

β-Lactamase Production: This is the most common mechanism of resistance. β-lactamase enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. The emergence of extended-spectrum β-lactamases (ESBLs) in Gram-negative bacteria can confer resistance to Cefamandole.

-

Alteration of Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can lead to a decreased binding affinity of Cefamandole for its target. This is the primary mechanism of resistance in MRSA.

-

Reduced Permeability: Changes in the outer membrane porins of Gram-negative bacteria can restrict the entry of Cefamandole into the cell, thereby reducing its effective concentration at the target site.

-

Efflux Pumps: Some bacteria possess efflux pumps that can actively transport Cefamandole out of the cell, preventing it from reaching a therapeutic concentration.

-

Inoculum Effect: A significant increase in the MIC of Cefamandole has been observed with a higher bacterial inoculum, particularly for species like Enterobacter.[8] This can be due to the selection of resistant subpopulations or the overwhelming of the antibiotic by a large number of bacteria.

Experimental Protocols for Antimicrobial Susceptibility Testing

Standardized methods for determining the in vitro susceptibility of bacteria to Cefamandole are crucial for clinical and research purposes. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for these tests.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the MIC of Cefamandole in a liquid growth medium.

Materials:

-

Cefamandole lithium powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for dilutions

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Cefamandole Stock Solution: Prepare a stock solution of this compound in a suitable solvent as recommended by the manufacturer.

-

Serial Dilutions: Perform two-fold serial dilutions of the Cefamandole stock solution in CAMHB directly in the 96-well microtiter plate to achieve the desired final concentration range.

-

Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies grown on a non-selective agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate containing the Cefamandole dilutions with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is the lowest concentration of Cefamandole that completely inhibits visible growth of the organism as detected by the unaided eye.

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to Cefamandole by measuring the diameter of the zone of growth inhibition around a disk impregnated with a specific amount of the antibiotic.

Materials:

-

Cefamandole disks (30 µg)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Ruler or caliper

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

-

Inoculation of MHA Plate: Dip a sterile cotton swab into the standardized bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube. Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure a confluent lawn of growth.

-

Application of Cefamandole Disk: Aseptically place a 30 µg Cefamandole disk onto the inoculated surface of the MHA plate. Gently press the disk to ensure complete contact with the agar.

-

Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-20 hours.

-

Measurement and Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters. Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on the zone diameter interpretive criteria provided by CLSI or EUCAST.

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram outlines the general workflow for performing antimicrobial susceptibility testing.

Caption: General workflow for antimicrobial susceptibility testing.

This compound: A Note on Formulation

The search results primarily discuss "Cefamandole" and its prodrug "Cefamandole nafate". The specific use of "this compound" in the literature is less common. It is important to note that one study indicated an increased risk of nephrotoxicity when Cefamandole is combined with lithium cations. Researchers should be mindful of this potential interaction in any in vivo studies or clinical applications. The antimicrobial activity is attributed to the Cefamandole molecule itself, regardless of the salt form.

Conclusion

Cefamandole remains a significant cephalosporin with a well-characterized mechanism of action and a broad spectrum of activity against many common bacterial pathogens. Understanding its biological effects, including the molecular basis of its action and the mechanisms by which bacteria develop resistance, is crucial for its effective use in research and clinical settings. The standardized experimental protocols outlined in this guide provide a framework for the accurate assessment of its antimicrobial properties. As with all antibiotics, ongoing surveillance of susceptibility patterns and a deeper understanding of resistance mechanisms are essential for preserving the utility of this important class of antimicrobial agents.

References

- 1. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 3. MECHANISM OF ACTION OF BETA-LACTAM ANTIBIOTICS (1).pptx [slideshare.net]

- 4. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]

- 5. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]

- 6. Cefamandole: antimicrobial activity in vitro of a new cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antibacterial activity of cefamandole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Susceptibility of Enterobacter to Cefamandole: Evidence for a High Mutation Rate to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Cefamandole Lithium: An In-Depth Technical Guide on its Mode of Action Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefamandole is a second-generation cephalosporin antibiotic with a broad spectrum of activity against a variety of bacterial pathogens, including numerous gram-negative species. This technical guide provides a detailed overview of the mode of action of Cefamandole, with a particular focus on its lithium salt, against gram-negative bacteria. The information presented herein is intended to support research, scientific understanding, and drug development efforts in the field of antibacterial therapeutics. While Cefamandole is often formulated as the prodrug Cefamandole nafate, which is hydrolyzed in the body to the active Cefamandole form, this guide will focus on the active compound's mechanism. The lithium salt of Cefamandole has been utilized in in-vitro studies due to its enhanced stability, and it is reported to possess equivalent antimicrobial activity to the sodium salt.

Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Like all β-lactam antibiotics, the primary mode of action of Cefamandole is the inhibition of bacterial cell wall synthesis.[1][2] The bacterial cell wall is a critical structure that provides mechanical strength and protects the bacterium from osmotic lysis. In gram-negative bacteria, the cell wall is a more complex structure than in gram-positive bacteria, consisting of a thin peptidoglycan layer located in the periplasmic space between the inner and outer membranes.

Cefamandole exerts its bactericidal effect by targeting and inactivating essential enzymes known as penicillin-binding proteins (PBPs).[3][4] PBPs are transpeptidases, carboxypeptidases, and endopeptidases involved in the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide side chains of the nascent peptidoglycan chains.[5][6][7] By covalently binding to the active site of these enzymes, Cefamandole blocks their enzymatic activity.[8][9] This inhibition of peptidoglycan cross-linking leads to the formation of a defective and weakened cell wall. Consequently, the bacterial cell is unable to withstand the internal osmotic pressure, resulting in cell lysis and death.[9]

The activity of Cefamandole against gram-negative bacteria is attributed to its ability to penetrate the outer membrane and its affinity for the PBPs of these organisms.[5]

Data Presentation: In-Vitro Activity of Cefamandole Against Gram-Negative Bacteria

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Cefamandole against various clinically relevant gram-negative bacteria as reported in several studies. MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

| Gram-Negative Bacteria | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Escherichia coli | 27 (cephalothin-non-susceptible) | ≤8 (for 88% of strains) | - | - | [10] |

| Escherichia coli | - | - | - | 1.6 (for 70% of strains) | [11] |

| Klebsiella pneumoniae | - | - | - | 1.6 (for 86% of strains) | [11] |

| Proteus mirabilis | - | - | - | 1.6 (for 88% of strains) | [11] |

| Enterobacter species | 10 | 1 - ≥64 (broth dilution) | - | - | [3] |

| Haemophilus influenzae | 100 (including β-lactamase producers) | 2 - ≥128 | - | - | [12] |

| Haemophilus influenzae | 90 (including amoxicillin-resistant) | - | 0.25 (modal) | - | [13] |

| Haemophilus species | 198 | ≤2 (for all but two strains) | - | - | [14] |

Note: MIC values can be influenced by the testing methodology (e.g., agar dilution vs. broth dilution) and the inoculum size.[3]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a representative method for determining the MIC of Cefamandole lithium against gram-negative bacteria, based on established antimicrobial susceptibility testing guidelines.[15][16][17][18][19]

a. Materials:

-

This compound powder

-

Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial isolates of gram-negative species

-

0.5 McFarland turbidity standard

-

Sterile saline or broth for inoculum preparation

-

Incubator (35°C ± 2°C)

-

Spectrophotometer or nephelometer

b. Protocol:

-

Preparation of Cefamandole Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water) at a concentration of 1280 µg/mL.

-

Preparation of Microtiter Plates: Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.

-